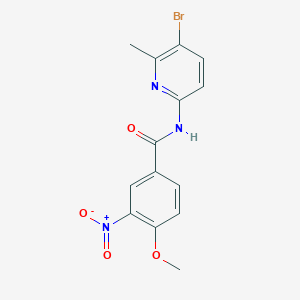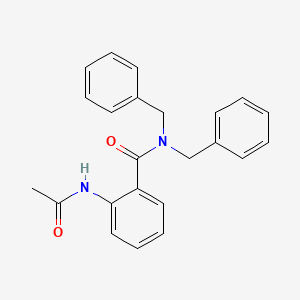![molecular formula C17H20N2O4 B6028725 2,4,5-trimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B6028725.png)
2,4,5-trimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,5-trimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide is a chemical compound that is of great interest to the scientific community due to its potential applications in research. This compound, also known as TPEB, is a potent and selective ligand for the sigma-1 receptor, which has been implicated in a variety of physiological and pathological processes. In
作用機序
2,4,5-trimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide is a selective and potent ligand for the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that is found in various tissues, including the central nervous system, immune system, and endocrine system. The exact mechanism of action of this compound on the sigma-1 receptor is not fully understood, but it is believed to modulate various signaling pathways and ion channels, leading to changes in cellular function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including modulation of ion channels, regulation of neurotransmitter release, and modulation of cell survival and death. This compound has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic target for various diseases.
実験室実験の利点と制限
One of the advantages of using 2,4,5-trimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide in lab experiments is its potency and selectivity for the sigma-1 receptor. This allows for more specific and targeted studies on the role of the sigma-1 receptor in various processes. However, one of the limitations of using this compound is its potential toxicity and side effects, which must be carefully monitored and controlled in lab experiments.
将来の方向性
There are many potential future directions for research on 2,4,5-trimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide and the sigma-1 receptor. One potential area of research is the development of new therapeutic targets for various diseases, including neurodegenerative diseases and cancer. Another potential area of research is the identification of new ligands for the sigma-1 receptor, which could lead to the development of more potent and selective drugs. Finally, further studies on the mechanism of action of this compound and the sigma-1 receptor could lead to a better understanding of the role of this receptor in various physiological and pathological processes.
合成法
The synthesis of 2,4,5-trimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide involves several steps, including the preparation of the starting materials, the reaction of the starting materials to form the intermediate, and the final step of converting the intermediate to this compound. The starting materials for this compound synthesis are 2,4,5-trimethoxybenzaldehyde, 4-pyridineethanol, and potassium carbonate. The first step involves the reaction of 2,4,5-trimethoxybenzaldehyde with 4-pyridineethanol in the presence of potassium carbonate to form the intermediate. The intermediate is then converted to this compound by reacting it with benzoyl chloride in the presence of triethylamine.
科学的研究の応用
2,4,5-trimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide has been used in a variety of scientific research applications, including studies on the sigma-1 receptor and its role in various physiological and pathological processes. The sigma-1 receptor has been implicated in a variety of functions, including modulation of ion channels, regulation of neurotransmitter release, and modulation of cell survival and death. This compound has been used to study the role of the sigma-1 receptor in these processes and to identify potential therapeutic targets for various diseases.
特性
IUPAC Name |
2,4,5-trimethoxy-N-(1-pyridin-4-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-11(12-5-7-18-8-6-12)19-17(20)13-9-15(22-3)16(23-4)10-14(13)21-2/h5-11H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQIMZFNMZMFQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC(=O)C2=CC(=C(C=C2OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-{[(1-isopropyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)acetyl]amino}butanoate](/img/structure/B6028645.png)
![1-{4-[(allylamino)methyl]-2-methoxyphenoxy}-3-[cyclohexyl(methyl)amino]-2-propanol](/img/structure/B6028656.png)


![ethyl 3-({[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B6028677.png)
![2-[(5-nitro-1H-benzimidazol-2-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B6028683.png)
![methyl 2-{[(6-chloro-2-oxo-2H-chromen-3-yl)carbonyl]amino}-5-{[(2-methoxyphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B6028684.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-[1-(6-methylpyridin-3-yl)ethyl]urea](/img/structure/B6028686.png)
![6-(methoxymethyl)-2-[4-(2-pyridinyl)-1-piperazinyl]-4(3H)-pyrimidinone](/img/structure/B6028695.png)
![2-{[2-(4-bromophenyl)-1,3-thiazolidin-3-yl]carbonyl}benzoic acid](/img/structure/B6028706.png)
![4-[3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoyl]-2-(4-fluorobenzyl)morpholine](/img/structure/B6028722.png)

![1-(3-chlorophenyl)-4-[1-(3-pyridinylmethyl)-3-piperidinyl]piperazine](/img/structure/B6028750.png)
![3-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6028756.png)